

Inavolisib Performance in PIK3CA-Mutated Breast Cancer: A Comparative Analysis

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A detailed review of clinical trial data for **inavolisib**, an investigational PI3K α inhibitor, demonstrates a significant improvement in progression-free and overall survival for patients with PIK3CA-mutated, hormone receptor-positive (HR+), HER2-negative advanced breast cancer. This guide provides an objective comparison of **inavolisib** with the approved PI3K inhibitor alpelisib and the standard-of-care combination of palbociclib and fulvestrant, supported by experimental data from pivotal clinical trials.

Executive Summary

Inavolisib, in combination with palbociclib and fulvestrant, has shown superior efficacy compared to the control arm of palbociclib and fulvestrant alone in the Phase III INAVO120 clinical trial. The trial met its primary endpoint, demonstrating a statistically significant and clinically meaningful improvement in progression-free survival (PFS) for patients with PIK3CA-mutated, HR-positive, HER2-negative, endocrine-resistant, locally advanced or metastatic breast cancer.[1] Notably, a positive trend in overall survival (OS) was also observed.[1] This guide will delve into the quantitative data from the INAVO120 trial and compare it with data from the SOLAR-1 trial, which evaluated alpelisib in a similar patient population.

Comparative Efficacy of Inavolisib and Alternatives

The following tables summarize the key efficacy data from the INAVO120 and SOLAR-1 clinical trials.



Table 1: Progression-Free Survival (PFS) in PIK3CA-Mutated, HR+/HER2- Advanced Breast Cancer

Treatment Arm	Clinical Trial	Median PFS (months)	Hazard Ratio (HR)	95% Confidence Interval (CI)	p-value
Inavolisib + Palbociclib + Fulvestrant	INAVO120	15.0[2][3]	0.43[2][3]	0.32-0.59[2] [3]	<0.0001[2][3]
Placebo + Palbociclib + Fulvestrant	INAVO120	7.3[2][3]			
Alpelisib + Fulvestrant	SOLAR-1	11.0[1][4][5]	0.65[1][4]	0.50-0.85[4] [5]	<0.001[6]
Placebo + Fulvestrant	SOLAR-1	5.7[1][4][5]			

Table 2: Overall Survival (OS) in PIK3CA-Mutated, HR+/HER2- Advanced Breast Cancer

Treatment Arm	Clinical Trial	Median OS (months)	Hazard Ratio (HR)	95% Confidence Interval (CI)	p-value
Inavolisib + Palbociclib + Fulvestrant	INAVO120	Not Evaluable (NE)[2]	0.64[2]	0.43-0.97[2]	0.0338 (boundary 0.0098)[2]
Placebo + Palbociclib + Fulvestrant	INAVO120	31.1[2]	22.3-NE[2]		
Alpelisib + Fulvestrant	SOLAR-1	39.3[7][8]	0.86[7]	0.64-1.15[7]	0.15[7]
Placebo + Fulvestrant	SOLAR-1	31.4[7][8]	26.8-41.3[7]		



Table 3: Objective Response Rate (ORR) and Clinical Benefit Rate (CBR)

Treatment Arm	Clinical Trial	ORR (%)	CBR (%)
Inavolisib + Palbociclib + Fulvestrant	INAVO120	58.4[9][10]	75.2[2]
Placebo + Palbociclib + Fulvestrant	INAVO120	25.0[9][10]	47.0[2]
Alpelisib + Fulvestrant	SOLAR-1	26.6[11]	Not Reported
Placebo + Fulvestrant	SOLAR-1	12.8[11]	Not Reported

Experimental Protocols INAVO120 Study Design

The INAVO120 study is a Phase III, randomized, double-blind, placebo-controlled trial.[1][3]

- Patient Population: The trial enrolled 325 patients with PIK3CA-mutated, HR-positive, HER2-negative, locally advanced or metastatic breast cancer whose disease progressed during or within 12 months of completing adjuvant endocrine therapy and who had not received prior systemic therapy for metastatic disease.[1][3][12]
- Treatment Arms:
 - Investigational Arm: Inavolisib (9 mg orally once daily) in combination with palbociclib (125 mg orally once daily for 21 days, followed by 7 days off) and fulvestrant (500 mg intramuscularly on days 1 and 15 of cycle 1, and then on day 1 of each subsequent 28-day cycle).[13][14]
 - Control Arm: Placebo plus palbociclib and fulvestrant.[1][3]
- Primary Endpoint: Investigator-assessed Progression-Free Survival (PFS).[2][15]
- Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), and Duration of Response (DOR).[2][15]



SOLAR-1 Study Design

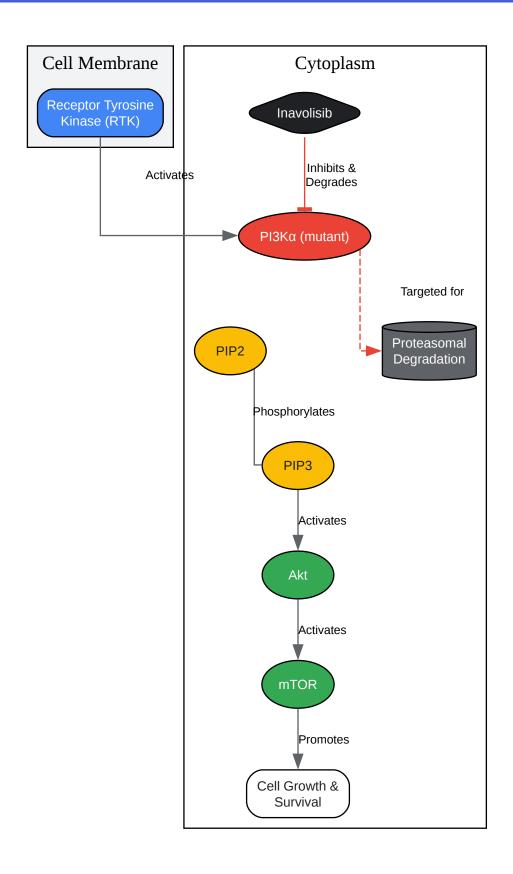
The SOLAR-1 study was a Phase III, randomized, double-blind, placebo-controlled trial.[10]

- Patient Population: The trial enrolled men and postmenopausal women with HR-positive, HER2-negative advanced breast cancer that had progressed on or after aromatase inhibitor therapy.[7] Patients were assigned to cohorts based on the PIK3CA mutation status of their tumor tissue.[10]
- Treatment Arms:
 - Investigational Arm: Alpelisib (300 mg orally once daily) plus fulvestrant (500 mg intramuscularly on days 1 and 15 of cycle 1, and then on day 1 of each subsequent 28-day cycle).[7][10]
 - Control Arm: Placebo plus fulvestrant.[7]
- Primary Endpoint: Progression-Free Survival (PFS) in the PIK3CA-mutated cohort.
- Secondary Endpoints: Overall Survival (OS) was a key secondary endpoint.[16]

Signaling Pathways and Experimental Workflows Inavolisib Mechanism of Action

Inavolisib is a potent and selective inhibitor of the PI3K α isoform.[4][7][17] Its mechanism involves not only inhibiting the kinase activity of PI3K α but also specifically triggering the degradation of the mutant p110 α protein, the catalytic subunit of PI3K α .[5][8][16][18] This dual action leads to sustained inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[4]





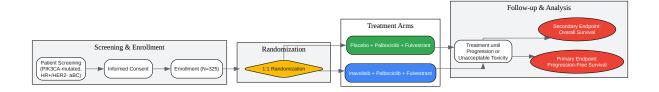
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Caption: **Inavolisib** inhibits the PI3K/Akt/mTOR pathway and promotes mutant PI3Kα degradation.

INAVO120 Clinical Trial Workflow

The workflow of the INAVO120 clinical trial involved several key stages from patient screening to data analysis.



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Caption: Workflow of the INAVO120 Phase III clinical trial.

Safety and Tolerability

The safety profile of the **inavolisib** combination was reported to be manageable and consistent with the known safety profiles of the individual drugs, with no new safety signals observed.[1] Key adverse events associated with PI3K inhibitors include hyperglycemia, rash, and diarrhea. [19] In the SOLAR-1 trial, the most common grade 3/4 adverse events with alpelisib were hyperglycemia (36.6%), rash (9.9%), and diarrhea (6.7%).[11][19] Detailed safety data from the INAVO120 trial will be crucial for a complete comparison. The INAVO121 trial (NCT05646862) is currently underway to directly compare **inavolisib** with alpelisib, which will provide further insights into their comparative safety and efficacy.[14][20][21][22]



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